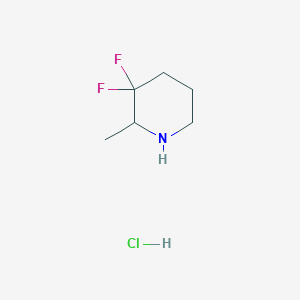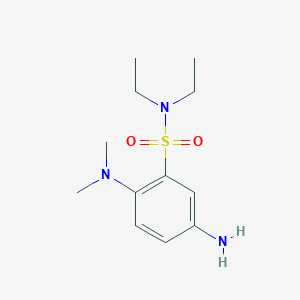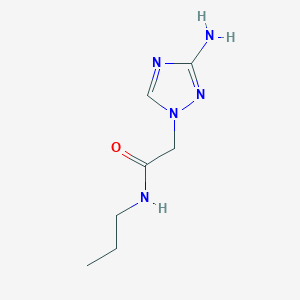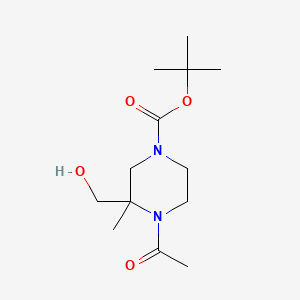
(R)-2-Acetamidohex-5-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Acetamidohex-5-ynoic acid is an organic compound characterized by its unique structure, which includes an acetamido group and a terminal alkyne
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamidohex-5-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as a protected amino acid derivative.
Formation of the Alkyne: The alkyne group is introduced through a series of reactions, such as the Sonogashira coupling, which involves the reaction of an alkyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Acetamido Group Introduction: The acetamido group is introduced through acetylation, where the amino group is reacted with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of ®-2-Acetamidohex-5-ynoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions: ®-2-Acetamidohex-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon or Lindlar’s catalyst.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon, Lindlar’s catalyst.
Substitution: Acetic anhydride, acetyl chloride.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted amides.
科学的研究の応用
®-2-Acetamidohex-5-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-Acetamidohex-5-ynoic acid involves its interaction with specific molecular targets, such as enzymes. The acetamido group can form hydrogen bonds with active site residues, while the alkyne group can participate in covalent modifications of the enzyme. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
類似化合物との比較
®-2-Acetamidohexanoic acid: Similar structure but lacks the alkyne group.
®-2-Acetamido-3-butynoic acid: Contains a shorter carbon chain.
®-2-Acetamido-4-pentynoic acid: Contains a different alkyne position.
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
(2R)-2-acetamidohex-5-ynoic acid |
InChI |
InChI=1S/C8H11NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h1,7H,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m1/s1 |
InChIキー |
IFHYXPYZVZLDKD-SSDOTTSWSA-N |
異性体SMILES |
CC(=O)N[C@H](CCC#C)C(=O)O |
正規SMILES |
CC(=O)NC(CCC#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


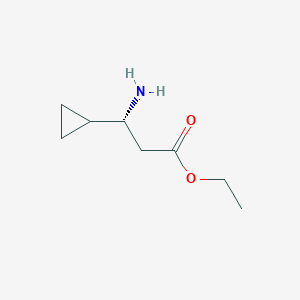
![N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494384.png)
![3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13494385.png)
![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)
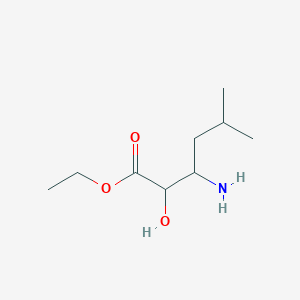
![2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13494396.png)
